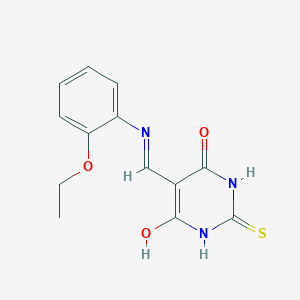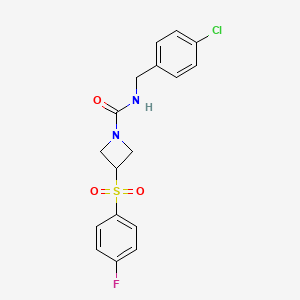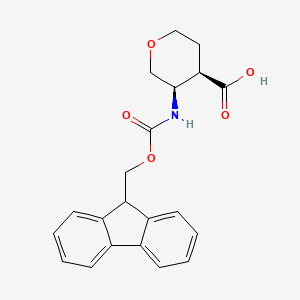
(3R,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-4-carboxylic acid, commonly known as Fmoc-L-ornithine, is a synthetic amino acid derivative. It is a widely used building block in peptide synthesis due to its unique properties. In
Aplicaciones Científicas De Investigación
Synthesis of Organic Compounds : One application of this compound is in the synthesis of other complex organic compounds. For instance, it has been utilized in the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, highlighting its role as a precursor or intermediate in organic synthesis (Le & Goodnow, 2004).
Structural Studies and Crystallography : The compound and its derivatives have been the subject of structural studies and crystallography. For instance, studies have examined the planar conformation and hydrogen bonding of fluorene-carboxylic acid derivatives (Coté et al., 1996).
Chemical Reactions and Catalysis : It has been used to explore chemical reactions, such as the activation of C-H bonds in weak CH-acids and their addition to fullerenes, demonstrating its utility in studying complex chemical processes (Tumanskii et al., 2019).
Peptide Synthesis : The compound is relevant in the synthesis of peptides. For example, it has been used in the synthesis and resolution of enantiomerically pure cyclic, spin-labelled β-amino acids, which are important in peptide chemistry (Wright et al., 2008).
Material Science and Photocatalysis : Derivatives of this compound have been investigated as photocatalysts for various organic reactions, indicating its potential in material science applications (Chen, Lu, & Wang, 2019).
Carboxylation Reactions : It's been utilized in the study of carboxylation reactions, as seen in research involving fluorene and its effective carboxylation using specific reagent systems (Chiba et al., 1978).
Propiedades
IUPAC Name |
(3R,4R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-20(24)17-9-10-26-12-19(17)22-21(25)27-11-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,17-19H,9-12H2,(H,22,25)(H,23,24)/t17-,19+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORLZAILEWKVJW-MJGOQNOKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]([C@@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

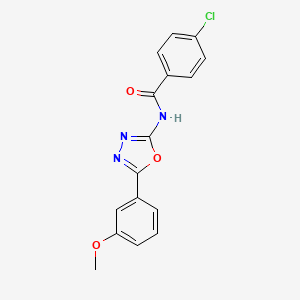
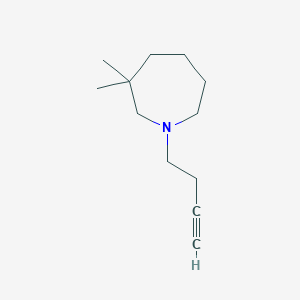
![1-[1-(4-Methoxyphenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2401876.png)
![Methyl 4-[(4-methyl-1,3-thiazol-2-yl)amino]benzoate](/img/structure/B2401877.png)
![[2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2401878.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2401880.png)
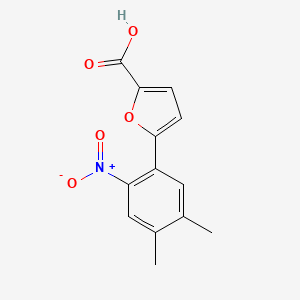

![3-ethyl-N-(furan-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2401886.png)
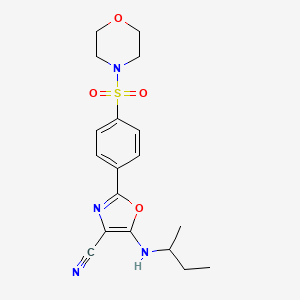
![1-methanesulfonyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}piperidine-4-carboxamide](/img/structure/B2401891.png)
